molecular formula C10H21NO2 B2642932 Methyl 3-(isobutylamino)-2,2-dimethylpropanoate CAS No. 1526987-25-6

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate

Cat. No.: B2642932
CAS No.: 1526987-25-6
M. Wt: 187.283
InChI Key: KPAGVHYXCMTNTH-UHFFFAOYSA-N
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Description

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes an ester functional group and an isobutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isobutylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(isobutylamino)-2,2-dimethylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: 3-(isobutylamino)-2,2-dimethylpropanoic acid.

    Reduction: 3-(isobutylamino)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(isobutylamino)-2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The isobutylamino group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylamino)-2,2-dimethylpropanoate
  • Methyl 3-(ethylamino)-2,2-dimethylpropanoate
  • Methyl 3-(propylamino)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is unique due to the presence of the isobutylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGVHYXCMTNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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